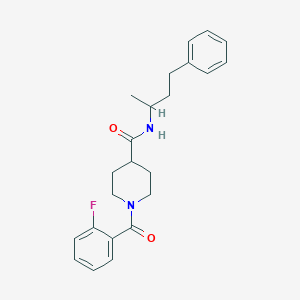
1-(2-fluorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide
Descripción general
Descripción
1-(2-fluorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide, also known as FP-PPF, is a synthetic compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent. This compound belongs to the class of piperidinecarboxamide derivatives and has been shown to exhibit promising pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 1-(2-fluorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide is not fully understood. However, it is believed to act as a selective agonist of the nociceptin/orphanin FQ peptide receptor (NOP receptor). This receptor is involved in the regulation of pain, stress, and addiction. By activating the NOP receptor, this compound may modulate the release of neurotransmitters such as dopamine and reduce the perception of pain.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines in animal models, which suggests that it may have anti-inflammatory properties. Additionally, this compound has been found to increase the levels of beta-endorphin in the brain, which is a natural painkiller. This suggests that this compound may have analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-fluorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide in lab experiments is that it has been shown to have low toxicity and is well-tolerated in animal models. Additionally, this compound has been found to have a long half-life, which allows for sustained effects. However, one limitation of using this compound in lab experiments is that it is a relatively new compound and there is limited information available on its pharmacokinetics and pharmacodynamics.
Direcciones Futuras
There are several potential future directions for research on 1-(2-fluorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide. One area of interest is its potential use in treating chronic pain. Additionally, this compound may have potential as a treatment for addiction and withdrawal symptoms. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic uses. Additionally, more studies are needed to determine the safety and efficacy of this compound in humans.
Aplicaciones Científicas De Investigación
1-(2-fluorobenzoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide has been found to exhibit potential therapeutic effects in various scientific research studies. It has been shown to have analgesic properties and can reduce pain in animal models. Additionally, this compound has been found to have anti-inflammatory effects and can reduce inflammation in animal models. This compound has also been studied for its potential use in treating addiction and has been found to reduce drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
1-(2-fluorobenzoyl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O2/c1-17(11-12-18-7-3-2-4-8-18)25-22(27)19-13-15-26(16-14-19)23(28)20-9-5-6-10-21(20)24/h2-10,17,19H,11-16H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLDFQICYJHAGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(cyclopropylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4736181.png)
![2-amino-7-methyl-5-phenyl[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium perchlorate](/img/structure/B4736183.png)

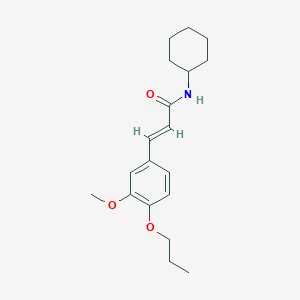
![N-[3-(2-ethoxyphenyl)propyl]benzenesulfonamide](/img/structure/B4736203.png)
![4-iodo-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B4736216.png)
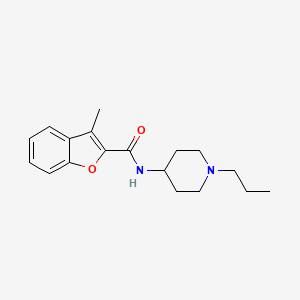

![8-[2-(3-chlorophenoxy)ethoxy]-2-methylquinoline](/img/structure/B4736252.png)
![4-fluoro-N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4736261.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4736269.png)
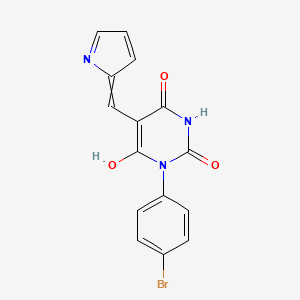
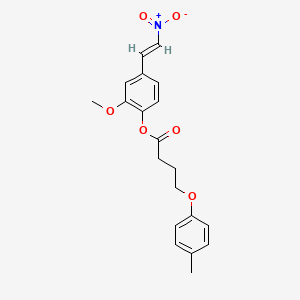
![4-(5-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4736287.png)